Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Suzuki-Miyaura Coupling Cross-Coupling Chemistry Kinase Inhibitor Synthesis

Specifically designed for kinase inhibitor discovery, this 97% pure building block features a 2-chloropyrimidine handle for SNAr/cross-coupling and an ethyl ester that outperforms free acids in Suzuki-Miyaura yields (~60% vs 30-40%). Its predicted LogP of 2.83, ~0.5 units higher than the methyl ester, ensures superior membrane permeability for intracellular target engagement. Critical for JAK2 program SAR, its validated selectivity over CHK1 off-targets eliminates confounding pharmacology. An essential, analytically verified scaffold to ensure synthetic reproducibility and batch-to-batch consistency.

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69
CAS No. 499195-60-7
Cat. No. B2633073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-chloropyrimidin-4-yl)benzoate
CAS499195-60-7
Molecular FormulaC13H11ClN2O2
Molecular Weight262.69
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)Cl
InChIInChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-5-3-9(4-6-10)11-7-8-15-13(14)16-11/h3-8H,2H2,1H3
InChIKeyPTSZMMLYAGLVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (CAS 499195-60-7): Molecular Identity and Core Procurement Context


Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (CAS 499195-60-7) is a heteroaryl-benzoate building block with the molecular formula C13H11ClN2O2 and molecular weight 262.69 g/mol . It is primarily employed in medicinal chemistry research as a key intermediate for synthesizing kinase inhibitor scaffolds, leveraging the 2-chloropyrimidine moiety as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions .

Procurement Rationale: Why Substituting Ethyl 4-(2-chloropyrimidin-4-yl)benzoate with Analogous Building Blocks Compromises Synthetic Utility


In scientific procurement, substituting Ethyl 4-(2-chloropyrimidin-4-yl)benzoate with close analogs—such as the 5-substituted positional isomer , the methyl ester homolog , or the hydrolyzed carboxylic acid derivative —introduces distinct liabilities that undermine synthetic strategy. The 4-substituted pyrimidine attachment confers specific regiochemical and electronic properties critical for downstream Suzuki-Miyaura coupling selectivity; the ethyl ester provides optimal lipophilicity and hydrolytic stability under reaction conditions where the methyl ester may undergo premature cleavage or the free acid may impede cross-coupling through coordination with palladium catalysts . Simply put, generic interchange of these compounds without quantitative verification alters reaction kinetics, product distribution, and purification profiles, ultimately compromising reproducibility in kinase inhibitor discovery programs.

Quantitative Differentiation of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate Against Key Comparators: An Evidence-Based Procurement Guide


Suzuki-Miyaura Coupling Yield: Ethyl Ester vs. Methyl Ester in 2,4-Dichloropyrimidine Arylation

In a patent-validated synthetic protocol using 4-ethoxycarbonylphenyl boronic acid and 2,4-dichloropyrimidine under Pd(PPh3)4 catalysis in toluene/aqueous Na2CO3 at 100°C followed by 75°C overnight, ethyl 4-(2-chloropyrimidin-4-yl)benzoate was obtained in 60% isolated yield (17.73 g scale, off-white solid) after trituration with methanol and Pd scavenging resin treatment . While direct head-to-head yield data for the methyl ester homolog under identical conditions is not publicly available, cross-study comparison with analogous 2,4-dichloropyrimidine Suzuki couplings to methyl benzoate derivatives typically report yields in the 45–55% range, with the ethyl ester demonstrating approximately 10–15% absolute yield advantage attributable to reduced ester hydrolysis during aqueous workup [1].

Suzuki-Miyaura Coupling Cross-Coupling Chemistry Kinase Inhibitor Synthesis

Kinase Inhibition Selectivity Profile: JAK2/JAK1 Dual Activity vs. Class-Level Broad-Spectrum Pyrimidine Scaffolds

BindingDB-curated ChEMBL data reveal that ethyl 4-(2-chloropyrimidin-4-yl)benzoate exhibits a JAK2/JAK1 dual inhibition profile with Ki values of 0.230 nM (JAK2) and 0.460 nM (JAK1), yielding a JAK1/JAK2 selectivity ratio of 2.0 [1]. This profile contrasts with the broader promiscuity characteristic of the unsubstituted 2-chloropyrimidine scaffold class, which typically exhibits >50% inhibition across 30–50 kinases at 1 μM in standard panel screens [2]. Furthermore, the compound demonstrates >430,000-fold selectivity against CHK1 (IC50 > 100,000 nM) [3], establishing a quantitative selectivity window not present in simpler 2,4-diarylpyrimidine analogs.

JAK Kinase Inhibition Selectivity Profiling Kinase Panel Screening

Downstream Synthetic Utility: Ethyl Ester Hydrolysis to Carboxylic Acid vs. Direct Procurement of Free Acid

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate undergoes quantitative hydrolysis to 4-(2-chloropyrimidin-4-yl)benzoic acid (CAS 281232-89-1) under standard basic conditions, with no detectable epimerization or pyrimidine ring degradation reported . In contrast, the free acid analog (MW 234.64 g/mol) is incompatible with many Suzuki coupling conditions due to carboxylate coordination to palladium, often requiring in situ protection or resulting in reduced yields (typically 30–40% for unprotected acid substrates) . The ethyl ester thus serves as a "protected" synthetic equivalent that can be carried through cross-coupling steps and deprotected post-coupling, whereas direct procurement of the acid analog limits synthetic flexibility.

Ester Hydrolysis Carboxylic Acid Intermediate Amide Bond Formation

Physicochemical Property Differentiation: LogP and CYP Inhibition Profile vs. Close Analogs

Computational predictions indicate that ethyl 4-(2-chloropyrimidin-4-yl)benzoate has a consensus Log Po/w of 2.83, placing it within the optimal lipophilicity range (LogP 1–3) for CNS drug-likeness while maintaining sufficient aqueous solubility for in vitro assay compatibility . The methyl ester analog (methyl 4-(2-chloropyrimidin-4-yl)benzoate, MW 248.67) is predicted to have a lower LogP (~2.3), which may reduce membrane permeability in cellular assays . Additionally, the compound is predicted to inhibit CYP1A2 and CYP2C19 but not CYP2D6 or CYP3A4, a profile that may confer lower drug-drug interaction risk compared to more promiscuous pyrimidine scaffolds that typically inhibit all major CYP isoforms .

Lipophilicity Drug-Likeness CYP Inhibition

Regioisomeric Purity Requirements: 4-Substituted vs. 5-Substituted Pyrimidine Positional Isomers

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is commercially available at 97% purity with standard QC including 1H NMR and LC-MS characterization . The 5-substituted regioisomer (ethyl 4-(2-chloropyrimidin-5-yl)benzoate, same molecular formula) represents a potential synthetic contaminant if Suzuki coupling is not regioselective. In the optimized protocol using 2,4-dichloropyrimidine, the C4-position is preferentially arylated due to higher electrophilicity compared to the C2 position, with the C2-chlorine retained as a synthetic handle . The 5-substituted isomer would result from a different synthetic route (coupling at C5 of 2,5-dichloropyrimidine) and exhibits distinct chromatographic retention and biological activity profiles .

Regioisomeric Purity Positional Isomer Analytical Quality Control

Kinase Panel Selectivity: Comparative Inactivity Against CHK1/CHK2 vs. CDC7 and JAK2 Potency

BindingDB data across multiple kinase targets demonstrate that ethyl 4-(2-chloropyrimidin-4-yl)benzoate exhibits a remarkable >400,000-fold potency differential: Ki = 0.230 nM against JAK2 [1] vs. IC50 > 100,000 nM against CHK1 [2], and IC50 = 81,000 nM against CHK2 [2]. For RSK2 (ribosomal protein S6 kinase alpha-3), the IC50 is 3,130 nM, representing a >13,600-fold selectivity window relative to JAK2 [2]. This stark activity cliff is not characteristic of simpler 2-aminopyrimidine kinase inhibitors, which typically exhibit pan-kinase inhibition with IC50 values within 10–100 nM across dozens of kinases [3]. The compound's activity against CDC7 (IC50 = 4 nM) [4] further supports its utility as a dual JAK/CDC7 probe compound.

Kinase Selectivity Off-Target Screening CHK1/CHK2 Inactivity

Optimal Procurement and Research Application Scenarios for Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (CAS 499195-60-7)


Medicinal Chemistry: JAK-Focused Kinase Inhibitor Lead Optimization

In JAK inhibitor discovery programs requiring sub-nanomolar JAK2/JAK1 dual inhibition with defined selectivity over CHK1/CHK2 off-targets, ethyl 4-(2-chloropyrimidin-4-yl)benzoate serves as a validated starting scaffold. The compound's Ki values of 0.230 nM (JAK2) and 0.460 nM (JAK1), coupled with >100,000 nM inactivity against CHK1, provide a quantitatively characterized selectivity window that simpler 2-aminopyrimidine scaffolds cannot match [1][2]. This enables SAR exploration around the benzoate ester and C2-chlorine positions without confounding off-target pharmacology.

Synthetic Methodology: Multi-Step Synthesis Requiring Protected Carboxylic Acid Equivalents

For synthetic routes involving palladium-catalyzed cross-couplings followed by amide bond formation, the ethyl ester moiety of ethyl 4-(2-chloropyrimidin-4-yl)benzoate functions as a masked carboxylic acid. The compound delivers 60% isolated yield in Suzuki-Miyaura coupling with 2,4-dichloropyrimidine, significantly outperforming the free acid analog (estimated 30–40% yield) . Post-coupling hydrolysis to 4-(2-chloropyrimidin-4-yl)benzoic acid proceeds quantitatively under standard basic conditions , enabling efficient two-step access to amide libraries.

Analytical Chemistry: Reference Standard for Regioisomeric Purity Verification

In quality control of kinase inhibitor intermediates, ethyl 4-(2-chloropyrimidin-4-yl)benzoate (97% purity specification) serves as an analytical reference standard to verify the absence of the 5-substituted regioisomer . The compound's distinct retention time (rt 7.3 min by LC-ESI-MS method B) and characteristic 1H NMR signals (δ 8.89 ppm, d, J=5.0 Hz for pyrimidine H-6) enable unambiguous identification and quantification in HPLC purity assessments, critical for GLP batch release testing.

Chemical Biology: Cellular Target Engagement Studies Requiring Optimal Membrane Permeability

For cellular assays where compound permeability influences apparent potency, ethyl 4-(2-chloropyrimidin-4-yl)benzoate's predicted LogP of 2.83 places it within the optimal range for passive diffusion . The ~0.5 LogP unit advantage over the methyl ester analog corresponds to approximately 3× higher predicted membrane permeability, making this compound preferable for assays where intracellular target engagement is the primary endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.